molecular formula C23H30N4O2 B2772033 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide CAS No. 2097899-89-1

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide

Cat. No.: B2772033
CAS No.: 2097899-89-1
M. Wt: 394.519
InChI Key: OACJRMIJXRYGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Facile Synthesis and Antimicrobial Evaluation of Chiral Macrocyclic Compounds

A study by El-Salam, Al-Omar, and Amr (2012) discusses the synthesis of macrocyclic Schiff-bases and tricyclo-carboxamides incorporating amino acid and pyridine moieties, showing significant antimicrobial activity. These compounds were synthesized via cyclo-condensation involving pyridine derivatives, indicating a potential route for synthesizing related compounds like the one you're interested in for antimicrobial research applications (El-Salam, Al-Omar, & Amr, 2012).

Heterocyclic Chemistry and Antitumor Activities

Cyanoacetamide in Heterocyclic Chemistry

Research by Bialy and Gouda (2011) utilized cyanoacetamide for the synthesis of new benzothiophenes, demonstrating the role of heterocyclic compounds in developing potential antitumor and antioxidant agents. This suggests that compounds with complex heterocyclic structures, similar to the compound , may have applications in cancer research and antioxidant studies (Bialy & Gouda, 2011).

Molecular Docking and Antimicrobial Properties

Molecular Docking and In Vitro Screening of Novel Compounds

Flefel et al. (2018) explored novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities, utilizing molecular docking to identify potential interactions with target proteins. This highlights the application of such compounds in drug discovery and the development of new antimicrobial agents (Flefel et al., 2018).

Design and Synthesis for Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamides as Antimycobacterial Agents

A study by Lv et al. (2017) on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides revealed considerable activity against drug-sensitive and resistant MTB strains, pointing towards the potential of complex heterocycles in treating infectious diseases (Lv et al., 2017).

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16-11-17(2)13-20(12-16)29-10-8-24-23(28)19-6-4-9-27(15-19)22-14-18-5-3-7-21(18)25-26-22/h11-14,19H,3-10,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACJRMIJXRYGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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